molecular formula C8H6BrClN2 B13029707 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13029707
M. Wt: 245.50 g/mol
InChI Key: HMSABIHWTSDRJF-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 It is a derivative of pyrrolopyridine, characterized by the presence of bromine, chlorine, and a methyl group on the pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with 1-methyl-1H-pyrrolo[2,3-b]pyridine.

    Bromination: The precursor is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine, chlorine, and methyl substituents.

    3-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and methyl groups.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methyl groups.

Uniqueness

3-Bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The methyl group also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

3-bromo-4-chloro-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5(9)7-6(10)2-3-11-8(7)12/h2-4H,1H3

InChI Key

HMSABIHWTSDRJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)Cl)Br

Origin of Product

United States

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